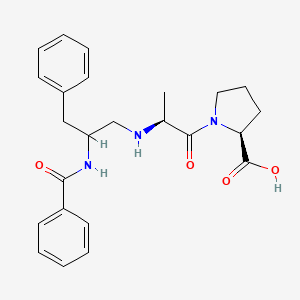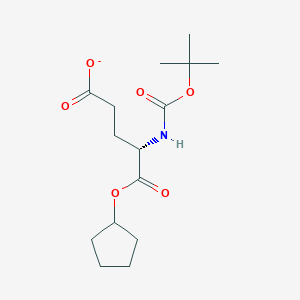
Thiocyanate, fluorine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiocyanate, fluorine is a compound that combines the thiocyanate ion (SCN⁻) with fluorine Thiocyanate is a pseudohalide, meaning it shares similar chemical properties with halides like chloride and bromide Fluorine, on the other hand, is the most electronegative element and is known for its high reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiocyanate compounds can be synthesized through various methods. One common method involves the reaction of elemental sulfur or thiosulfate with cyanide. For instance, ammonium thiocyanate can be prepared by reacting carbon disulfide with ammonia . Another method involves the use of diethylaminosulfur trifluoride (DAST) and the Ruppert–Prakash reagent (TMSCF3) to introduce the thiocyanate group onto aromatic and heteroaromatic compounds .
Industrial Production Methods: Industrial production of thiocyanate compounds often involves large-scale reactions using readily available precursors. For example, the reaction of thiosulfate with cyanide in aqueous media is a common industrial method . These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Thiocyanate, fluorine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of thiocyanate can produce hydrogen sulfate and cyanate, depending on the pH of the reaction medium .
Common Reagents and Conditions: Common reagents used in reactions involving thiocyanate include acids, bases, and oxidizing agents. For instance, the reaction of thiocyanate with ferric chloride in acidic conditions produces a blood-red complex, which is used as a qualitative test for iron(III) ions .
Major Products: The major products formed from reactions involving thiocyanate depend on the specific reaction conditions. For example, the reaction of thiocyanate with ammonia produces ammonium thiocyanate, while its reaction with ferric chloride produces a ferric thiocyanate complex .
Wissenschaftliche Forschungsanwendungen
Thiocyanate, fluorine has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various sulfur-containing compounds . In biology, thiocyanate is known to play a role in the biosynthesis of hypothiocyanite, an important component of the human host defense system . In medicine, thiocyanate has been studied for its potential use in the treatment of hypertension, although its use has declined due to associated toxicity . In industry, thiocyanate-based electrolytes are used in the construction of high-performance supercapacitors .
Wirkmechanismus
Thiocyanate is similar to other pseudohalides, such as cyanide and azide, in that it forms compounds similar to those of halide ions . thiocyanate is unique in its ability to act as a nucleophile at both the sulfur and nitrogen atoms, whereas cyanide and azide typically act at a single site. Additionally, thiocyanate’s role in biological systems, particularly in the biosynthesis of hypothiocyanite, sets it apart from other pseudohalides .
Vergleich Mit ähnlichen Verbindungen
- Cyanide (CN⁻)
- Azide (N₃⁻)
- Halides (Cl⁻, Br⁻, I⁻)
Eigenschaften
CAS-Nummer |
82153-75-1 |
|---|---|
Molekularformel |
CFNS |
Molekulargewicht |
77.08 g/mol |
IUPAC-Name |
fluoro thiocyanate |
InChI |
InChI=1S/CFNS/c2-4-1-3 |
InChI-Schlüssel |
JAIDNXCWLNECBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)SF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile](/img/structure/B14424279.png)
![1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene](/img/structure/B14424290.png)






![Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]-](/img/structure/B14424315.png)



![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-6-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14424336.png)

